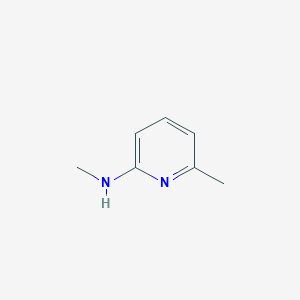

N,6-dimethylpyridin-2-amine

Description

BenchChem offers high-quality N,6-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVYSURSVXECJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97986-08-8 | |

| Record name | N,6-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for N,6 Dimethylpyridin 2 Amine

The synthesis of N,6-dimethylpyridin-2-amine, also known as 2-(methylamino)-6-methylpyridine, predominantly relies on the nucleophilic substitution of a suitable pyridine (B92270) precursor. The design of precursors is crucial for achieving high regioselectivity and yield.

A primary and effective method for synthesizing N,6-dimethylpyridin-2-amine involves the reaction of 2-chloro-6-methylpyridine (B94459) with methylamine (B109427) or its derivatives. The chloro group at the C-2 position of the pyridine ring is susceptible to nucleophilic attack, making it a key reactive site.

One documented approach utilizes amides as the source of the amine. For instance, heating a 2-chloropyridine (B119429) derivative with N-methylformamide can yield the desired N-methylated aminopyridine. researchgate.net This method is advantageous as it uses readily available reagents. The reaction proceeds via a proposed mechanism where the amide acts as the nucleophile, followed by the elimination of a formyl group or related moiety to yield the final product. researchgate.net

Another strategy involves the direct use of methylamine. The reaction of 2-chloro-6-methylpyridine with an aqueous or alcoholic solution of methylamine, often under pressure and at elevated temperatures, can produce N,6-dimethylpyridin-2-amine. The selection of solvent and base is critical in this process to facilitate the substitution and neutralize the formed hydrochloric acid.

The design of precursors is centered on activating the pyridine ring for nucleophilic substitution. The presence of a leaving group, typically a halogen like chlorine, at the 2-position is a common feature. The methyl group at the 6-position influences the electronic properties and reactivity of the ring. For instance, in the synthesis of related compounds, the reaction of 2,6-dichloropyridine (B45657) derivatives with N-benzylmethylamine shows high regioselectivity, with the substitution occurring preferentially at the 6-position. nih.gov This highlights the electronic and steric factors that guide the synthetic outcome.

Alternative methodologies include N-alkylation of 2-amino-6-methylpyridine (B158447). A novel approach utilizes a Cobalt(II) complex as a catalyst for the N-alkylation of amines with alcohols, which could be adapted for the methylation of 2-amino-6-methylpyridine. rsc.org

A summary of a common synthetic route is presented below:

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| 2-chloro-6-methylpyridine | N-Methylformamide | Reflux | N,6-dimethylpyridin-2-amine | researchgate.net |

| 2-chloro-6-methylpyridine | Methylamine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | N,6-dimethylpyridin-2-amine | |

| 2-amino-6-methylpyridine | Methylating Agent (e.g., Methyl Iodide) | Base, Solvent | N,6-dimethylpyridin-2-amine | researchgate.net |

Process Optimization and Scalability Studies for Research Applications

For research applications, where consistent purity and yield are paramount, process optimization and scalability are critical considerations. While specific, large-scale industrial production data for N,6-dimethylpyridin-2-amine is not extensively published, principles from related pyridine (B92270) derivative syntheses can be applied.

Process optimization for the nucleophilic substitution of 2-chloro-6-methylpyridine (B94459) would involve a systematic study of various reaction parameters. A Design of Experiments (DoE) approach can be employed to efficiently map the effects of temperature, solvent, catalyst, base, and reactant stoichiometry on the yield and purity of the final product.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Finding the optimal temperature is crucial for maximizing yield while maintaining purity.

Solvent: Polar aprotic solvents like DMF or DMSO are often effective for nucleophilic aromatic substitution reactions. The choice of solvent can influence reactant solubility and reaction kinetics.

Base: A suitable base is required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are commonly used. The strength and solubility of the base can impact the reaction efficiency.

Catalyst: In some cases, a catalyst, such as a copper or palladium complex, may be used to facilitate the amination reaction, especially for less reactive precursors.

For scalability, transitioning from traditional batch reactors to continuous flow reactor systems offers significant advantages for research-scale production. Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to enhanced heat and mass transfer, reduced side reactions, and improved safety and reproducibility. This is particularly important when handling exothermic reactions or when precise control over residence time is needed to minimize impurity formation.

Purification of the final product on a larger scale for research applications would typically involve techniques like fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for subsequent research use.

A representative table for optimization studies could look as follows, illustrating the systematic variation of parameters to determine the optimal conditions for the synthesis of N,6-dimethylpyridin-2-amine from 2-chloro-6-methylpyridine and methylamine (B109427).

Table of Optimization Parameters

| Entry | Temperature (°C) | Solvent | Base (equivalents) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 80 | DMF | K₂CO₃ (1.5) | 12 | 65 |

| 2 | 100 | DMF | K₂CO₃ (1.5) | 12 | 78 |

| 3 | 120 | DMF | K₂CO₃ (1.5) | 12 | 75 (with impurities) |

| 4 | 100 | DMSO | K₂CO₃ (1.5) | 12 | 82 |

| 5 | 100 | DMF | Cs₂CO₃ (1.5) | 12 | 85 |

| 6 | 100 | DMF | K₂CO₃ (2.0) | 8 | 80 |

Chemical Reactivity, Transformation, and Mechanistic Insights of N,6 Dimethylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com However, the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring, directing incoming electrophiles primarily to the C3 and C5 positions. The additional weakly activating methyl group at the C6 position further influences the regioselectivity of these reactions.

Vigorous conditions are often required for EAS reactions on the pyridine nucleus, even with activating groups present. youtube.com For instance, halogenation and nitration typically require high temperatures, and the yields can be modest. youtube.com While specific studies detailing the comprehensive EAS reactions exclusively on N,6-dimethylpyridin-2-amine are limited, the outcomes can be predicted based on the combined directing effects of the substituents. Halogenation, for example, is a critical reaction for producing intermediates used in further functionalization, such as metal-catalyzed coupling reactions. nsf.govchemrxiv.orgresearchgate.netchemrxiv.org

| Reaction | Typical Reagents | Expected Major Product(s) |

| Halogenation | Br₂, Cl₂, NBS, NCS | 3-Halo- and/or 5-Halo-N,6-dimethylpyridin-2-amine |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and/or 5-Nitro-N,6-dimethylpyridin-2-amine |

| Sulfonation | SO₃, H₂SO₄ | N,6-dimethylpyridin-2-amine-3-sulfonic acid |

This table represents expected outcomes based on general principles of electrophilic substitution on substituted pyridines.

Nucleophilic Substitution Reactions at the Pyridine Core

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally more facile than on benzene, especially at the C2, C4, and C6 positions, due to the ring's electron-deficient character. For N,6-dimethylpyridin-2-amine itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a good leaving group, such as a halide, is present on the ring (e.g., at the C3 or C5 position), it can be displaced by strong nucleophiles.

The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C2 or C6 position. Since these positions are already substituted in N,6-dimethylpyridin-2-amine, this specific reaction is not applicable.

Reactions Involving the Exocyclic Amine Functionality

The exocyclic amino group is a primary site of reactivity, behaving as a potent nucleophile and a base. msu.edu

The primary amine functionality readily undergoes N-alkylation with alkyl halides or other alkylating agents. msu.edu Direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products, as the resulting secondary amine can compete with the primary amine for the alkylating agent. msu.edulibretexts.org

N-acylation, the introduction of an acyl group, is a common transformation used for the protection of the amino group or for the synthesis of amides. nih.gov This reaction is typically carried out using acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. nih.gov

A study demonstrated the N-benzylation of a similar compound, 4,6-dimethylpyridin-2-amine, yielding N-benzyl-4,6-dimethylpyridin-2-amine. rsc.org This highlights the nucleophilic character of the exocyclic amine in aminopyridines. Another report details the alkylation of the exocyclic nitrogen atom of 4,6-dimethylpyrimidin-2-yl cyanamide, further confirming the reactivity of this position. researchgate.net

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |

| N-Alkylation | Benzyl bromide | K₂CO₃, DMF | N-alkyl-N,6-dimethylpyridin-2-amine |

| N-Methylation | Dimethyl carbonate | Cu–Zr bimetallic nanoparticles, 180 °C | N-methyl and N,N-dimethyl derivatives nih.gov |

| N-Acylation | Acetic anhydride | Base (e.g., pyridine) | N-acetyl-N,6-dimethylpyridin-2-amine |

Amide bond formation is a cornerstone of organic synthesis. N,6-dimethylpyridin-2-amine can be condensed with carboxylic acids to form the corresponding amides. This transformation often requires coupling agents like dicyclohexylcarbodiimide (DCC) or the use of activated carboxylic acid derivatives to proceed efficiently. khanacademy.org One-pot procedures using reagents like TiCl₄ in pyridine have also been developed for the direct condensation of amines and carboxylic acids. nih.gov

Urea derivatives can be synthesized from the reaction of N,6-dimethylpyridin-2-amine with isocyanates, carbamates, or phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.com The reaction with an isocyanate is typically a straightforward addition that requires no catalyst. commonorganicchemistry.com Alternatively, amines can react with carbon dioxide under certain conditions to form ureas, representing a greener synthetic route. rsc.org

| Reaction | Reagent | General Conditions | Product |

| Amide Formation | R-COOH + Coupling Agent | Room Temp or Heat | N-(6-methylpyridin-2-yl)acetamide derivative |

| Urea Formation | R-N=C=O | Solvent (e.g., THF, DCM), Room Temp | N-substituted-N'-(6-methylpyridin-2-yl)urea commonorganicchemistry.com |

| Urea Formation | Phenyl carbamate | Heat | N-substituted-N'-(6-methylpyridin-2-yl)urea commonorganicchemistry.comgoogle.com |

The oxidation of primary amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. The oxidation of secondary amines to nitrones is a well-established process, often catalyzed by reagents like sodium tungstate. researchgate.net While specific oxidation pathways for the exocyclic amine of N,6-dimethylpyridin-2-amine are not extensively detailed, general amine oxidation mechanisms suggest potential transformations. For instance, flavoprotein-catalyzed oxidation of amines involves the conversion of a C-N single bond to a double bond (imine), which can then be hydrolyzed. nih.gov Electrochemical oxidation can also be employed, proceeding through a radical cation intermediate. mdpi.com

Reduction of the exocyclic amine functionality is not a typical transformation unless it has been converted to another functional group, such as an imine or a nitro group. The pyridine ring itself can be reduced to a piperidine ring under catalytic hydrogenation, although this typically requires harsh conditions.

Metal-Catalyzed Coupling Reactions of N,6-Dimethylpyridin-2-amine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net N,6-dimethylpyridin-2-amine and its derivatives are versatile substrates in these reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the formation of C-N bonds. wikipedia.orglibretexts.org In this context, a halogenated derivative of N,6-dimethylpyridin-2-amine (e.g., 3-bromo-N,6-dimethylpyridin-2-amine) could be coupled with a primary or secondary amine to form a diaminopyridine derivative. Conversely, N,6-dimethylpyridin-2-amine itself can act as the nucleophilic coupling partner, reacting with aryl or heteroaryl halides to produce N-aryl derivatives. nih.govacsgcipr.orgrug.nl The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgrug.nl

The pyridyl nitrogen in N-aryl-2-aminopyridine derivatives can act as a directing group in C-H activation and functionalization reactions, enabling the construction of complex heterocyclic frameworks. rsc.orgnih.govcitedrive.com Palladium, rhodium, and other transition metals are commonly used to catalyze these transformations. nih.gov

| Coupling Reaction | Substrates | Catalyst/Ligand Example | Product Type |

| Buchwald-Hartwig Amination | 3-Bromo-N,6-dimethylpyridin-2-amine + R₂NH | Pd(OAc)₂ / BINAP or Xantphos | 3-(Dialkylamino)-N,6-dimethylpyridin-2-amine wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | N,6-dimethylpyridin-2-amine + Ar-Br | Pd₂(dba)₃ / BrettPhos | N-aryl-N,6-dimethylpyridin-2-amine rug.nl |

| Suzuki Coupling | 3-Bromo-N,6-dimethylpyridin-2-amine + Ar-B(OH)₂ | Pd(PPh₃)₄ | 3-Aryl-N,6-dimethylpyridin-2-amine |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine core, particularly when substituted, is a versatile participant in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.orgyoutube.com

While specific studies on N,6-dimethylpyridin-2-amine are not prevalent, research on the closely related 3,4,5-tribromo-2,6-dimethylpyridine scaffold provides significant insight into the reactivity of the 2,6-dimethylpyridine core. In reactions with ortho-substituted phenylboronic acids, a notable regio- and atropselective Suzuki–Miyaura cross-coupling process has been observed. beilstein-journals.orgresearchgate.net The treatment of 3,4,5-tribromo-2,6-dimethylpyridine with varying equivalents of 2-methoxyphenylboronic acid yielded a mixture of mono-, di-, and tri-substituted products, allowing for the determination of the substitution order. beilstein-journals.orgresearchgate.net The selectivity is influenced by factors such as steric hindrance and potential chelation effects from substituents on the coupling partners. researchgate.net

Product Distribution in Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid

Illustrates the influence of reaction conditions on the formation of mono- and di-substituted products. Data adapted from studies on related 2,6-dimethylpyridine systems. beilstein-journals.org

| Catalyst | Base | Solvent | Equivalents of Boronic Acid | Yield of 4-mono-substituted product (%) | Yield of 3,4-di-substituted product (%) | Yield of 4,5-di-substituted product (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1.0 | 40 | 14 | - |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2.0 | 10 | 51 | 12 |

| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 2.0 | 12 | 42 | 11 |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, forming a substituted alkene. wikipedia.orgmdpi.com The reaction is a cornerstone of C-C bond formation and typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org Common catalysts include palladium complexes like tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate (B1210297), often in the presence of a phosphine ligand and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org While specific examples involving N,6-dimethylpyridin-2-amine are not extensively documented, the Heck reaction is widely applicable to heterocyclic halides.

Typical Conditions for the Heck Reaction

General parameters used in Heck coupling reactions applicable to various aryl and vinyl halides. wikipedia.orgmdpi.com

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligands | PPh₃, PHOX, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Aryl/Vinyl Group | Halides (I, Br, Cl), Triflates |

| Alkene Partner | Acrylates, Styrenes |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds through the reaction of a vinyl or aryl halide with a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comscirp.org

Research on the Sonogashira coupling of 2-amino-3-bromopyridines, a class of compounds to which N,6-dimethylpyridin-2-amine belongs, has demonstrated high efficiency. Optimized conditions for the coupling of various 2-amino-3-bromopyridines with terminal alkynes have been established. scirp.org These conditions afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. The methodology is noted for its operational simplicity and broad applicability. scirp.org

Optimized Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

Data from the palladium-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org

| Parameter | Condition |

|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 3 hours |

| Yield Range | 72% - 96% |

C-H Activation and Functionalization Studies

Direct C-H activation has emerged as a powerful strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium-catalyzed C-H functionalization has been extensively studied, particularly on heterocyclic systems. rsc.orgnih.gov

Studies on 2-phenylpyridine have shown that the ortho C-H bond of the phenyl ring can be selectively functionalized through a palladium-catalyzed process, where the pyridine nitrogen acts as a directing group. rsc.orgnih.gov This approach has been used for various transformations, including arylation, alkenylation, and acylation. While the inherent reactivity of the pyridine ring facilitates C-H functionalization at the C2 and C4 positions, derivatization at other positions often requires specific strategies. nih.gov For a substrate like N,6-dimethylpyridin-2-amine, the amino group or the adjacent methyl group could potentially serve as directing groups to facilitate regioselective C-H activation at nearby positions on the pyridine ring, although specific studies are needed to confirm this.

Photochemical Transformations and Reaction Mechanisms

Photochemistry offers unique pathways for the transformation of organic molecules by accessing excited states with distinct reactivity. For pyridine derivatives, photochemical methods can enable regioselective functionalizations that are challenging to achieve through thermal reactions. nih.gov

One notable method involves the photochemical C3-amination of pyridines. nih.gov This process proceeds through a dearomatization/aromatization sequence involving a Zincke imine intermediate. The pyridine is first activated to form the Zincke imine, which then reacts with an electrophilic N-centered radical generated photochemically. Subsequent aromatization yields the C3-aminated pyridine derivative. nih.gov DFT calculations have supported this mechanism, indicating that the formation of the C-N bond at the C3 position is favored due to a lower transition state energy. nih.gov

Furthermore, the synthesis of fused heterocyclic systems like imidazopyridines, which can be derived from 2-aminopyridines, has been achieved under photochemical conditions. Mechanistic investigations suggest these transformations can involve a Michael addition followed by a single electron transfer (SET) induced by a photocatalyst under visible light, leading to intramolecular cyclization and subsequent oxidation. mdpi.com

Rearrangement Reactions and Fragmentation Pathways in Solution

Rearrangement reactions allow for significant structural modifications of a molecular scaffold. Pyridine and its derivatives can undergo various skeletal rearrangements under specific conditions.

A notable example is the transformation of pyrimidines into pyridines, which constitutes a form of skeletal editing. chinesechemsoc.org This reaction proceeds via a one-pot, two-step process. The pyrimidine is first activated with trifluoromethanesulfonic anhydride (Tf₂O), making it susceptible to nucleophilic attack. The subsequent reaction with a nucleophile, such as a silyl enol ether, triggers a Dimroth rearrangement, ultimately converting the six-membered pyrimidine ring into a pyridine ring. chinesechemsoc.org This transformation highlights the lability of the pyrimidine core and its potential to be reconstructed into a different heterocyclic system.

In the synthesis of analogues of 4-(dimethylamino)pyridine (DMAP), a related aminopyridine, an unprecedented rearrangement involving a C-C bond insertion has been observed, leading to the formation of an unexpected quinolone-phenyl[2.2]cyclophane structure. researchgate.net DMAP is also known to be a catalyst in the Steglich rearrangement, indicating its participation in reactions involving acyl-group migration. wikipedia.org

Kinetic and Thermodynamic Investigations of N,6-Dimethylpyridin-2-amine Reactions

Detailed kinetic and thermodynamic data for reactions involving N,6-dimethylpyridin-2-amine are not widely available in the literature. However, studies on structurally related aminopyridine compounds can provide valuable insights into the factors governing their reactivity.

For instance, kinetic and thermodynamic investigations have been performed on platinum(II) complexes containing aminomethylpyridine (amp) as a ligand. nih.gov These studies examined the substitution of coordinated water molecules by various biologically relevant nucleophiles. The pKₐ values of the coordinated water molecules and the second-order rate constants for their substitution were determined, providing quantitative measures of the complex's reactivity. The activation parameters derived from temperature- and pressure-dependent studies suggested an associative substitution mechanism. nih.gov Such studies demonstrate how the electronic properties of the aminopyridine ligand influence the kinetic and thermodynamic behavior of a metal center.

Acidity and Kinetic Data for the [Pt(aminomethylpyridine)(H₂O)₂]²⁺ Complex

Data illustrates the reactivity of a Pt(II) complex with a related aminopyridine ligand toward substitution by thiourea (B124793) (tu). nih.gov

| Parameter | Value |

|---|---|

| pKₐ₁ (first water molecule) | 5.82 |

| pKₐ₂ (second water molecule) | 6.83 |

| k₁ (Rate constant for first substitution by tu at 25°C) | 104 M⁻¹s⁻¹ |

| k₂ (Rate constant for second substitution by tu at 25°C) | 38 M⁻¹s⁻¹ |

Advanced Spectroscopic and Structural Characterization of N,6 Dimethylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. For N,6-dimethylpyridin-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for resolving complex spectra and establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For N,6-dimethylpyridin-2-amine, COSY would show correlations between the adjacent aromatic protons on the pyridine (B92270) ring (H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the unambiguous assignment of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is vital for identifying quaternary carbons (which have no attached protons) and piecing together the molecular skeleton. For instance, the N-methyl protons would show a correlation to the C-2 carbon, and the 6-methyl protons would correlate to the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In this molecule, a NOESY spectrum would show a spatial correlation between the N-methyl protons and the H-3 proton of the pyridine ring, confirming their proximity.

Illustrative ¹H and ¹³C NMR Data and 2D Correlations

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| 2 | C | - | 159.5 | - | - |

| 3 | CH | 6.35 (d) | 105.0 | C-2, C-4, C-5 | H-4, N-CH₃ |

| 4 | CH | 7.30 (t) | 138.0 | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | CH | 6.45 (d) | 110.0 | C-3, C-4, C-6 | H-4, 6-CH₃ |

| 6 | C | - | 157.0 | - | - |

| N-CH₃ | CH₃ | 2.90 (s) | 29.0 | C-2 | H-3 |

| 6-CH₃ | CH₃ | 2.40 (s) | 24.0 | C-5, C-6 | H-5 |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Molecules are not static entities and can undergo various dynamic processes, such as bond rotation and conformational changes. Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate these processes.

For N,6-dimethylpyridin-2-amine, a potential dynamic process is the restricted rotation around the C2—N(H)Me single bond. At low temperatures, this rotation could become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these distinct signals into a single time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process could be calculated. Such studies would provide valuable information about the molecule's conformational flexibility. To date, specific dynamic NMR studies on N,6-dimethylpyridin-2-amine have not been reported in the literature.

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes molecules in their crystalline, solid form. This technique is particularly powerful for characterizing polymorphism—the ability of a compound to exist in multiple different crystal structures. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid N,6-dimethylpyridin-2-amine could be obtained. Subtle differences in the chemical shifts and the appearance of non-equivalent signals for carbons in the asymmetric unit would indicate the presence of different polymorphs or co-crystals. There are currently no published solid-state NMR studies specifically focused on the polymorph characterization of N,6-dimethylpyridin-2-amine.

Advanced Mass Spectrometry and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. For N,6-dimethylpyridin-2-amine (C₇H₁₀N₂), the exact mass of the neutral molecule is 122.0844 Da. When analyzed by a technique like electrospray ionization (ESI), it would typically be observed as the protonated ion, [M+H]⁺. HRMS would be used to confirm that the measured mass matches the calculated mass for the C₇H₁₁N₂⁺ ion, thereby verifying its elemental composition.

Calculated Exact Mass for HRMS Analysis

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 |

Tandem Mass Spectrometry (MS/MS) for Structural and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a multi-step process used to elucidate the structure of a molecule. First, the precursor ion (e.g., the [M+H]⁺ ion of N,6-dimethylpyridin-2-amine) is isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The masses of these fragments provide a "fingerprint" that can be used to deduce the structure of the original molecule.

The fragmentation of the protonated N,6-dimethylpyridin-2-amine would likely proceed through several key pathways, including the loss of small neutral molecules or radicals. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the N-methyl group or the 6-methyl group. Another characteristic fragmentation for pyridine rings is the loss of hydrogen cyanide (HCN). Analyzing these fragments provides mechanistic insights into the gas-phase ion chemistry and confirms the connectivity of the molecule.

Illustrative MS/MS Fragmentation Data for [C₇H₁₁N₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 123.0917 | 108.0682 | Loss of methyl radical | •CH₃ |

| 123.0917 | 96.0811 | Loss of hydrogen cyanide | HCN |

| 108.0682 | 81.0546 | Loss of hydrogen cyanide | HCN |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and intermolecular interactions of a compound. These methods probe the vibrational modes of specific functional groups, which are sensitive to the local chemical environment. For N,6-dimethylpyridin-2-amine, a secondary aromatic amine, key spectral regions of interest include the N-H stretching, C-N stretching, and various pyridine ring vibrations.

Based on established group frequencies for secondary amines and aromatic systems, the expected vibrational data for N,6-dimethylpyridin-2-amine can be summarized. uni-oldenburg.degoogle.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3350-3310 | FT-IR, Raman | As a secondary amine, a single, relatively weak band is expected, contrasting with the two bands seen in primary amines. google.com Its position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman | Multiple weak to medium bands characteristic of the pyridine ring. |

| Aliphatic C-H Stretch | 2980-2850 | FT-IR, Raman | Asymmetric and symmetric stretching of the two methyl groups. |

| N-H Bend | 1650-1550 | FT-IR | This vibration can be weak and may overlap with pyridine ring modes. |

| Pyridine Ring C=C, C=N Stretches | 1610-1430 | FT-IR, Raman | Multiple strong bands characteristic of the heteroaromatic ring structure. |

| Aromatic C-N Stretch | 1335-1250 | FT-IR | Strong band due to the bond between the exocyclic amine and the pyridine ring. google.com |

| Aliphatic C-N Stretch | 1250-1020 | FT-IR | Weaker band associated with the N-methyl group. google.com |

| N-H Wag | 910-665 | FT-IR | A characteristic broad band for primary and secondary amines. google.com |

N,6-dimethylpyridin-2-amine possesses one N-H bond, allowing it to act as a hydrogen bond donor. The nitrogen atoms of both the exocyclic amine and the pyridine ring can serve as hydrogen bond acceptors. This contrasts with its primary amine analogue, 6-methylpyridin-2-amine, which has two N-H protons and engages in a more extensive hydrogen-bonding network.

In the solid state of 6-methylpyridin-2-amine, one of the amino protons forms a classic N—H···N hydrogen bond with the pyridine nitrogen of an adjacent molecule, creating a centrosymmetric dimer. google.comgoogle.com The second amino proton participates in weaker N—H···π interactions with the aromatic rings of neighboring dimers. google.comgoogle.com

For N,6-dimethylpyridin-2-amine, the single N-H group would likely still favor the formation of N—H···N hydrogen bonds with the highly accepting pyridine nitrogen. However, the presence of the N-methyl group introduces steric hindrance and eliminates the possibility of the extensive cross-linking N—H···π interactions seen in the primary amine, which would lead to a different and likely less complex hydrogen-bonding motif in the crystal lattice. The strength and nature of these bonds can be inferred from FT-IR spectroscopy, where hydrogen bonding typically causes a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching band from the theoretical gas-phase frequency. uni-oldenburg.de

Conformational isomerism in N,6-dimethylpyridin-2-amine is primarily related to the rotation around the C2-N bond (the bond between the pyridine ring and the exocyclic amine). Due to the partial double-bond character of the C2-N bond and potential steric interactions between the N-methyl group and the hydrogen atom on C3 of the pyridine ring, rotation may be somewhat restricted.

The parent compound, 6-methylpyridin-2-amine, has been shown to have a planar molecular skeleton (r.m.s. deviation = 0.007 Å), indicating significant conjugation between the amino group and the pyridine ring. google.comgoogle.com For N,6-dimethylpyridin-2-amine, a similar planarity is expected to be energetically favorable to maximize this conjugation. Vibrational spectroscopy can probe conformational differences, as distinct conformers would give rise to slightly different vibrational frequencies, potentially leading to band splitting or the appearance of additional peaks in the spectrum, particularly at low temperatures where individual conformers might be "frozen out." However, for a molecule of this simplicity, significant and stable isomerism at room temperature is unlikely.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While a single crystal structure for N,6-dimethylpyridin-2-amine is not available in the surveyed literature, the data from its analogue, 6-methylpyridin-2-amine, provides a robust model for comparison. google.comgoogle.com The crystal structure of 6-methylpyridin-2-amine reveals key details about its solid-state arrangement.

| Parameter | 6-methylpyridin-2-amine |

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z (molecules/unit cell) | 4 |

| Data sourced from Draguta S, et al. (2012). google.comgoogle.com |

The analysis of 6-methylpyridin-2-amine shows that intermolecular forces are dominated by a network of hydrogen bonds. Specifically, an N—H···N hydrogen bond links molecules into dimers, and these dimers are further connected into layers through N—H···π interactions. google.comgoogle.com

For N,6-dimethylpyridin-2-amine, the introduction of a methyl group on the exocyclic nitrogen would be expected to significantly alter the crystal packing. The unit cell parameters would undoubtedly change. While N—H···N dimer formation might still occur, the steric bulk of the N-methyl group and the loss of the second N-H donor would prevent the formation of the specific layered structure observed in the primary amine, leading to a different supramolecular assembly.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to confirm the phase identity of a synthesized compound, assess its purity, and analyze its degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid; each crystalline phase produces a unique diffraction pattern.

In a research context, a PXRD pattern would be recorded for a newly synthesized batch of N,6-dimethylpyridin-2-amine. This experimental pattern would then be compared to a theoretical pattern calculated from its single-crystal X-ray diffraction data (if available). A match would confirm the bulk sample is the correct structure, and the absence of unexpected peaks would indicate high phase purity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous content or very small crystallites.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. While no specific polymorphism studies on N,6-dimethylpyridin-2-amine have been reported, its parent analogue, 2-amino-6-methylpyridine (B158447), has been shown to form conformational polymorphs in co-crystals, indicating the structural flexibility of the aminopyridine scaffold. google.com

Co-crystallization is a technique where two or more different molecules are combined in a stoichiometric ratio within a single crystal lattice. This is often done to modify the physical properties of an active pharmaceutical ingredient or other functional material. The 2-amino-6-methylpyridine moiety is a known participant in co-crystal formation. For instance, it has been co-crystallized with dicarboxylic acids and other organic molecules, where the formation of robust hydrogen-bonded synthons between the aminopyridine and the co-former dictates the resulting supramolecular structure. google.com Given that N,6-dimethylpyridin-2-amine retains the key hydrogen bond donor (N-H) and acceptor (pyridine N) sites, it is a strong candidate for forming novel co-crystals with appropriate partner molecules.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic transitions in aminopyridine derivatives are typically π → π* and n → π* in nature. The position and intensity of the absorption and emission bands are sensitive to the substitution pattern on the pyridine ring and the amino group, as well as the solvent polarity. For instance, studies on other 2-aminopyridine (B139424) derivatives have shown that they can exhibit fluorescence, with the emission characteristics being influenced by the nature of substituents and the surrounding solvent environment. sciforum.net However, without specific studies on N,6-dimethylpyridin-2-amine, a detailed analysis of its electronic structure and photophysical properties cannot be provided.

Theoretical and Computational Chemistry Investigations of N,6 Dimethylpyridin 2 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. They provide a means to probe the electronic environment of a molecule and predict its spectroscopic properties.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. For N,6-dimethylpyridin-2-amine, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies in its Infrared (IR) spectrum, and the electronic transitions responsible for its Ultraviolet-Visible (UV-Vis) absorption profile. Such predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing insights into its dynamic behavior and its interactions with the environment.

Conformational Space Exploration and Tautomerism

N,6-dimethylpyridin-2-amine possesses rotational freedom, particularly around the bond connecting the amino group to the pyridine (B92270) ring. MD simulations could explore the potential energy surface of the molecule to identify its most stable conformations. Additionally, this compound has the potential for tautomerism, specifically amino-imino tautomerism. Computational modeling could determine the relative energies of the tautomers and the energy barriers for their interconversion, thus predicting the predominant form under different conditions.

Solvent Effects on Reactivity and Structure

The surrounding solvent can significantly influence a molecule's structure and reactivity. MD simulations employing explicit or implicit solvent models could reveal how different solvent environments affect the conformational equilibrium and tautomeric preferences of N,6-dimethylpyridin-2-amine. This understanding is critical for predicting its behavior in various reaction media.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways. For reactions involving N,6-dimethylpyridin-2-amine, computational studies could elucidate the step-by-step mechanism, identify key intermediates, and rationalize observed product distributions. This level of mechanistic insight is fundamental for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization and Reaction Pathway Determination

Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures and energies of transition states and mapping out reaction pathways. For a molecule like N,6-dimethylpyridin-2-amine, several important intramolecular and intermolecular processes could be investigated.

Proton Transfer and Tautomerization: Aminopyridines can exist in different tautomeric forms, and the energy barriers for their interconversion are crucial for understanding their chemical behavior. For instance, a computational study on 2-amino-4-methylpyridine (B118599) using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory calculated the activation energy for proton transfer from the amino group to the pyridine nitrogen to be 44.81 kcal/mol. nih.gov A similar investigation for N,6-dimethylpyridin-2-amine would involve mapping the potential energy surface for the transfer of a proton from the exocyclic nitrogen to the endocyclic nitrogen, leading to its imino tautomer. The transition state for this process would be characterized by a single imaginary frequency corresponding to the N-H bond breaking and forming.

Amino Group Pyramidal Inversion: The amino group in aminopyridines is typically non-planar. The inversion of this pyramidal geometry through a planar transition state is a low-energy process. For 2-amino-4-methylpyridine, the barrier for this pyramidal inversion was computed to be a mere 0.41 kcal/mol. nih.govnih.gov A similar low barrier would be expected for N,6-dimethylpyridin-2-amine. The transition state for this inversion is characterized by a planar amino group, and its calculation helps in understanding the molecule's conformational dynamics.

Rotational Barriers: The rotation of the amino group around the C-N bond is another important conformational process. Computational studies on 2-aminopyridine (B139424) have shown that the energy profile for this rotation can be complex, involving multiple transition states. uisek.edu.ec For N,6-dimethylpyridin-2-amine, the presence of the methyl group at the 6-position would likely introduce steric hindrance, leading to a higher rotational barrier compared to unsubstituted 2-aminopyridine. Characterizing these rotational transition states using methods like DFT or Møller-Plesset perturbation theory (MP2) would provide insights into the molecule's conformational preferences. nih.gov

A hypothetical reaction pathway analysis for a generic transformation of N,6-dimethylpyridin-2-amine is outlined in the table below, illustrating the type of data that would be generated.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.00 | 25.5 | -5.2 |

| Key Bond Distance (Å) | C-N: 1.38 | C-N: 1.32 | C=N: 1.28 |

| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |

| This is an interactive data table based on hypothetical data for illustrative purposes. |

Catalytic Cycle Simulations

N,6-dimethylpyridin-2-amine can potentially act as a ligand in organometallic catalysis or as an organocatalyst itself. Computational modeling is instrumental in elucidating the mechanisms of such catalytic cycles.

Role as a Ligand in Transition-Metal Catalysis: The pyridine nitrogen and the exocyclic amino group of N,6-dimethylpyridin-2-amine can coordinate with metal centers. DFT calculations can be used to model the entire catalytic cycle of a reaction, for example, a cross-coupling reaction where this molecule acts as a ligand. Such simulations would involve optimizing the geometries of all intermediates and transition states in the cycle, including oxidative addition, transmetalation, and reductive elimination steps. A study on the amination of aminopyridines utilized a ruthenium catalyst, where the pyridine ring coordinates to the metal in an η⁶ fashion, activating it for nucleophilic aromatic substitution. acs.org A computational investigation of such a cycle involving N,6-dimethylpyridin-2-amine would clarify the role of the methyl groups in modulating the catalytic activity and stability of the intermediates.

Organocatalysis: The basic nitrogen atoms in N,6-dimethylpyridin-2-amine could enable it to function as a Brønsted or Lewis base catalyst. For example, in a Michael reaction, the amine could activate the substrate through hydrogen bonding or deprotonation. whiterose.ac.uk Simulating such a catalytic cycle would involve modeling the interaction of the catalyst with the reactants, the formation of the key intermediate (e.g., an enolate), the subsequent reaction with the Michael acceptor, and the final product release and catalyst regeneration. The calculated free energy profile would reveal the rate-determining step of the reaction.

Below is a hypothetical energy profile for a catalytic cycle involving N,6-dimethylpyridin-2-amine.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Reactants | 0.0 |

| 2 | Catalyst-Reactant Complex | -3.5 |

| 3 | Transition State 1 | 15.2 |

| 4 | Intermediate Complex | -8.1 |

| 5 | Transition State 2 | 12.8 |

| 6 | Catalyst-Product Complex | -15.6 |

| 7 | Catalyst + Products | 0.0 |

| This is an interactive data table based on hypothetical data for illustrative purposes. |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics approaches are vital for the rational design of new molecules with desired properties. These methods rely on the calculation of molecular descriptors and their correlation with specific endpoints. In a purely theoretical context, these endpoints would be physicochemical properties rather than biological activities.

Derivation of Molecular Descriptors and Property Correlations (Purely theoretical, no biological endpoints)

A wide array of molecular descriptors can be calculated for N,6-dimethylpyridin-2-amine to build QSAR models. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the topology of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and other 3D properties derived from the optimized geometry.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include dipole moment, polarizability, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential charges on atoms.

For a series of related aminopyridine derivatives, these descriptors can be correlated with experimentally determined or computationally predicted physicochemical properties like solubility, boiling point, or chromatographic retention times. For example, a QSAR study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives utilized various theoretical molecular descriptors to build predictive models. nih.gov A similar approach could be used to predict the properties of novel derivatives of N,6-dimethylpyridin-2-amine.

The following table presents a selection of theoretically calculated molecular descriptors for N,6-dimethylpyridin-2-amine and a hypothetical analog.

| Molecular Descriptor | N,6-dimethylpyridin-2-amine (Hypothetical) | Analog X (Hypothetical) |

| Molecular Weight ( g/mol ) | 122.17 | 150.20 |

| LogP | 1.5 | 2.1 |

| Dipole Moment (Debye) | 2.3 | 2.8 |

| HOMO Energy (eV) | -5.8 | -6.1 |

| LUMO Energy (eV) | -0.9 | -1.2 |

| Molecular Surface Area (Ų) | 150.4 | 175.8 |

| This is an interactive data table based on hypothetical data for illustrative purposes. |

Virtual Screening and Scaffold Design (Purely theoretical, no biological endpoints)

Virtual screening is a computational technique used to search large libraries of compounds for molecules with specific properties. N,6-dimethylpyridin-2-amine can serve as a core scaffold for the design of new molecules.

Scaffold Hopping and Library Design: Starting from the N,6-dimethylpyridin-2-amine scaffold, new virtual libraries can be generated by introducing various substituents at different positions or by replacing the pyridine core with other heterocycles (scaffold hopping). nih.gov These virtual libraries can then be screened for desirable physicochemical properties using QSAR models or by calculating the properties directly.

Property-Based Virtual Screening: A virtual screening workflow could be designed to identify molecules within a large database that are structurally similar to N,6-dimethylpyridin-2-amine and possess a desired set of theoretical properties. For example, one could screen for compounds with a specific range of molecular weight, LogP, and dipole moment. This process helps in prioritizing molecules for synthesis and further investigation based on their predicted properties. Collaborative virtual screening efforts have been successful in exploring and expanding hit chemotypes for various applications, demonstrating the power of this in silico approach. nih.gov

The design process might involve creating a virtual library by adding different functional groups to the parent scaffold and then filtering this library based on calculated descriptors, as illustrated below.

| Scaffold | Substituent | Calculated LogP | Calculated Dipole Moment (D) | Pass/Fail |

| N,6-dimethylpyridin-2-amine | -H | 1.5 | 2.3 | Pass |

| N,6-dimethylpyridin-2-amine | 4-Cl | 2.2 | 1.8 | Pass |

| N,6-dimethylpyridin-2-amine | 4-NO₂ | 1.4 | 4.5 | Fail |

| N,6-dimethylpyridin-2-amine | 4-OCH₃ | 1.3 | 2.9 | Pass |

| This is an interactive data table based on hypothetical data for illustrative purposes. Filter criteria: 1.0 < LogP < 2.5 and Dipole Moment < 3.0 D. |

Applications of N,6 Dimethylpyridin 2 Amine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of N,6-dimethylpyridin-2-amine makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the amino group allows for its participation in condensation and cyclization reactions to form fused ring systems. For instance, it can be utilized in reactions leading to the formation of pyrido[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry.

Furthermore, the methyl group can be functionalized or activated to participate in cyclization reactions. For example, condensation reactions with suitable reagents can lead to the formation of fused systems where the pyridine (B92270) ring is annulated with another heterocyclic ring. The general strategies for the synthesis of pyrido-fused heterocycles often involve the construction of a new ring onto a pre-existing pyridine core. ias.ac.in

The amino group can also be derivatized to introduce other functionalities that can subsequently be used for cyclization. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) demonstrates a straightforward derivatization that introduces a carboxylic acid group, which can be a handle for further transformations, including the formation of lactams or other heterocyclic structures. researchgate.net

Table 1: Examples of Complex Heterocyclic Systems Derived from N,6-Dimethylpyridin-2-amine

| Heterocyclic System | Synthetic Approach | Potential Reagents |

|---|---|---|

| Pyrido[1,2-a]pyrimidines | Condensation/Cyclization | β-Diketones, β-Ketoesters |

| Fused Imidazopyridines | Cyclization | α-Haloketones |

| Triazolopyridines | Diazotization/Cyclization | Sodium nitrite, followed by a suitable cyclizing agent |

| Pyridotriazines | Condensation with dicarbonyls | 1,2-Diketones |

Precursor to Structurally Diverse Organic Scaffolds

N,6-dimethylpyridin-2-amine is an excellent starting material for the generation of structurally diverse organic scaffolds, particularly through multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govdoaj.org The amino group of N,6-dimethylpyridin-2-amine can act as a nucleophile in these reactions, enabling its incorporation into a wide array of molecular frameworks.

For example, in a Biginelli-type reaction, N,6-dimethylpyridin-2-amine could react with an aldehyde and a β-ketoester to produce dihydropyrimidinone-fused pyridines. Similarly, in a Hantzsch-type synthesis, it could be used to generate dihydropyridine (B1217469) scaffolds bearing the 6-methylpyridin-2-amino substituent. These scaffolds can serve as templates for the development of compound libraries for drug discovery.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be initiated from derivatives of N,6-dimethylpyridin-2-amine to create polycyclic scaffolds. The strategic placement of functional groups on the pyridine ring or the amino group can direct these cascades to form intricate and well-defined three-dimensional structures.

Table 2: Potential Organic Scaffolds from N,6-Dimethylpyridin-2-amine

| Scaffold Type | Synthetic Strategy | Key Features |

|---|---|---|

| Dihydropyrimidinone-fused Pyridines | Biginelli-type Multicomponent Reaction | Fused heterocyclic core, multiple points of diversification. |

| Substituted Dihydropyridines | Hantzsch-type Multicomponent Reaction | Highly functionalized pyridine core. |

| Polycyclic Pyridine Derivatives | Intramolecular Cascade Reactions | Complex, rigid frameworks. |

| Macrocyclic Structures | High-dilution condensation | Large ring systems with embedded pyridine unit. mdpi.commdpi.com |

Derivatization for Functional Organic Materials Precursors

The derivatization of N,6-dimethylpyridin-2-amine can lead to the formation of precursors for a variety of functional organic materials. The amino group is a prime site for modification, allowing for the introduction of a wide range of functional groups that can impart specific properties to the resulting molecules.

A notable example is the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a thiourea (B124793) derivative of 2-amino-6-methylpyridine. researchgate.net Such derivatives can act as ligands for the formation of metal complexes with interesting electronic and photophysical properties. The coordination of these ligands to metal ions like Co(II), Ni(II), and Cu(II) can lead to materials with potential applications in catalysis or as sensors. researchgate.net

Furthermore, derivatization of the amino group to form amides, ureas, or Schiff bases can generate molecules with liquid crystalline properties or the ability to self-assemble into ordered structures. The pyridine nitrogen and the amino group can also be involved in hydrogen bonding, which can be exploited in the design of supramolecular materials. The synthesis of co-crystals of 2-amino-6-methylpyridine with diphenylacetic acid highlights the importance of intermolecular interactions in forming new solid-state materials. researchgate.net

Table 3: Derivatization of N,6-Dimethylpyridin-2-amine for Functional Precursors

| Derivative Type | Reaction | Potential Application |

|---|---|---|

| Thiourea Derivatives | Reaction with isothiocyanates | Metal-organic frameworks, sensors. researchgate.net |

| Schiff Bases | Condensation with aldehydes | Liquid crystals, nonlinear optical materials. |

| Amides/Ureas | Acylation/Reaction with isocyanates | Supramolecular polymers, organogels. |

| Metal Complexes | Coordination with metal salts | Catalysts, magnetic materials. researchgate.net |

Role as a Reagent or Auxiliary in Stereoselective Transformations

While direct applications of N,6-dimethylpyridin-2-amine as a chiral auxiliary are not extensively reported, its structure provides a promising scaffold for the design of new chiral ligands for asymmetric catalysis. The introduction of a chiral center, for instance, at the methyl group or by derivatization of the amino group with a chiral moiety, could lead to novel ligands.

The pyridine nitrogen and the exocyclic amino group offer two potential coordination sites for metal catalysts. Chiral pyridine-containing ligands are well-established in asymmetric catalysis, and N,6-dimethylpyridin-2-amine provides a platform for creating new variants. diva-portal.org For example, a chiral group could be introduced via the amino functionality, leading to a C1-symmetric ligand. Alternatively, dimerization of a suitably functionalized derivative could lead to C2-symmetric bipyridine ligands. diva-portal.org

The development of chiral N,N'-dioxide ligands has also shown great promise in asymmetric catalysis. rsc.org Oxidation of the pyridine nitrogen in a chiral derivative of N,6-dimethylpyridin-2-amine could lead to a new class of chiral pyridine-N-oxide ligands. These ligands could potentially be used in a variety of stereoselective transformations, such as asymmetric allylation, aldol (B89426) reactions, and Diels-Alder reactions.

Applications in Multi-Step Synthesis of Natural Products or Analogs

N,6-dimethylpyridin-2-amine and its analogs serve as important intermediates in the multi-step synthesis of biologically active molecules, including natural product analogs. A key example is the synthesis of 2-amino-4-methylpyridine (B118599) analogues as inhibitors of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The synthesis of these inhibitors often begins with the functionalization of a pre-existing pyridine ring, where the amino and methyl groups of a starting material like 2-amino-4,6-dimethylpyridine (B145770) can be selectively manipulated. For instance, the synthesis of a potential PET tracer for imaging iNOS involved the reaction of a protected 2-amino-4-methyl-6-lithiopyridine with acetaldehyde (B116499) to introduce a hydroxyethyl (B10761427) group at the 6-position. nih.gov This was followed by further modifications to introduce a fluorine atom.

The synthetic route to these iNOS inhibitors highlights the utility of substituted 2-aminopyridines as scaffolds that can be elaborated through a series of chemical transformations to arrive at a complex target molecule. The methodology focuses on the controlled introduction of substituents onto the pyridine core while preserving the key 2-amino-pyridine motif, which is often crucial for biological activity.

Table 4: Synthetic Methodology for iNOS Inhibitor Analogs from a Substituted 2-Aminopyridine (B139424) Core

| Step | Transformation | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of the amino group | e.g., Pyrrole formation | To prevent side reactions of the amino group. nih.gov |

| 2 | Lithiation of the 6-methyl group | n-BuLi | To generate a nucleophile for C-C bond formation. nih.gov |

| 3 | Reaction with an electrophile | Aldehydes, alkyl halides | To introduce a side chain at the 6-position. nih.govresearchgate.net |

| 4 | Functional group interconversion | e.g., Fluorination, O-alkylation | To install the desired functional groups. nih.gov |

| 5 | Deprotection of the amino group | Hydroxylamine hydrochloride | To reveal the final 2-aminopyridine moiety. nih.gov |

Catalytic Applications of N,6 Dimethylpyridin 2 Amine and Its Derivatives

Organocatalytic Applications

The presence of both a nucleophilic amino group and a basic pyridine (B92270) nitrogen atom within the N,6-dimethylpyridin-2-amine framework makes it and its derivatives attractive candidates for various organocatalytic transformations.

Brønsted Base Catalysis

While specific studies detailing the use of N,6-dimethylpyridin-2-amine as a Brønsted base catalyst are not extensively documented in dedicated research, the inherent basicity of the pyridine nitrogen suggests its potential to function in this capacity. In principle, the pyridine moiety can act as a proton acceptor, activating substrates for subsequent reactions. The catalytic activity in such transformations would be influenced by the pKa of the conjugate acid of the catalyst and the reaction conditions. Further research is warranted to fully explore and characterize the application of N,6-dimethylpyridin-2-amine and its derivatives as Brønsted base organocatalysts.

Lewis Base Catalysis

The nucleophilic character of the exocyclic amino group in N,6-dimethylpyridin-2-amine and its derivatives positions them as potential Lewis base catalysts. This catalytic mode is characteristic of 4-(dimethylamino)pyridine (DMAP), a well-known nucleophilic catalyst. While direct applications of N,6-dimethylpyridin-2-amine in this context are not widely reported, the structural analogy to DMAP suggests its capability to catalyze reactions such as acyl transfers. The nitrogen of the amino group can act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate, which is then attacked by another nucleophile to regenerate the catalyst and form the product. The steric hindrance provided by the methyl group at the 6-position of the pyridine ring could influence the catalyst's reactivity and selectivity compared to other aminopyridine catalysts.

Design of Chiral N,6-Dimethylpyridin-2-amine Catalysts

The development of chiral derivatives of N,6-dimethylpyridin-2-amine is a promising area for asymmetric organocatalysis. By introducing chirality into the molecule, for instance, at the N-alkyl group or by incorporating a chiral backbone, it is possible to create catalysts that can induce enantioselectivity in a variety of organic transformations. The design of such catalysts often draws inspiration from the extensive research on chiral DMAP analogues.

The synthesis of chiral aminopyridine catalysts can be approached through several strategies, including the use of chiral starting materials or the resolution of racemic mixtures. For example, chiral amines can be used to introduce a stereocenter on the exocyclic nitrogen. The effectiveness of these chiral catalysts would then be evaluated in reactions such as kinetic resolutions of alcohols and amines, asymmetric acylations, and cycloaddition reactions. The proximity of the stereocenter to the catalytically active nitrogen atoms is a crucial design element for achieving high levels of enantiocontrol.

| Catalyst Structure | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Ferrocenyl-DMAP derivative | Acylation of secondary alcohols | Up to 99% |

| Planar-chiral DMAP analogue | Kinetic resolution of propargylic amines | Up to 99% |

| C2-symmetric aminopyridine derivative | Michael addition | Up to 95% |

| This table presents representative data for chiral DMAP and aminopyridine derivatives to illustrate the potential of chiral N,6-dimethylpyridin-2-amine catalysts. |

Ligand in Transition Metal-Catalyzed Reactions

The ability of N,6-dimethylpyridin-2-amine and its derivatives to coordinate with transition metals through both the pyridine and amino nitrogens makes them valuable ligands in homogeneous catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring and the amino group, thereby influencing the reactivity and selectivity of the metal center.

Design and Synthesis of N,6-Dimethylpyridin-2-amine-Based Ligands

Ligands derived from N,6-dimethylpyridin-2-amine can be synthesized through various chemical transformations. A common strategy involves the reaction of the amino group with other functional groups to create multidentate ligands. For instance, reaction with chloroacetic acid can yield a tridentate ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, which can coordinate with metal ions.

A study reported the straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) and its subsequent coordination with copper(II). The resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, was characterized and showed a square planar geometry. In this complex, the ligand coordinates to the copper center through the carboxylic group.

Another approach to designing ligands is the formation of Schiff bases. The reaction of the amino group of a 6-methylpyridin-2-amine derivative with an aldehyde or ketone results in an imine linkage, creating a new ligand with different coordination properties. These Schiff base ligands can then be used to form complexes with various transition metals.

| Ligand | Metal Ion | Coordination Mode |

| (6-methyl-pyridin-2-ylamino)-acetic acid | Cu(II) | Bidentate (N, O) |

| Schiff base of 6-methylpyridin-2-amine | Pd(II) | Bidentate (N, N) |

| This table provides examples of ligand design based on the 2-amino-6-methylpyridine scaffold. |

Mechanistic Studies of Metal-Ligand Cooperativity

Metal-ligand cooperativity refers to the synergistic action of the metal center and the ligand in a catalytic cycle. In the context of N,6-dimethylpyridin-2-amine-based ligands, the pyridine nitrogen can play a crucial role in such cooperative effects.

A plausible mechanism for the involvement of the pyridine nitrogen was proposed in the context of a palladium-catalyzed Suzuki coupling reaction of a Schiff base derived from (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine. It was suggested that the pyridine ring of the Suzuki coupling product associates with the palladium catalyst. This interaction increases the polarity of the C=N bond of the imine, ultimately leading to its hydrolysis. This example highlights how the pyridine moiety of a 2-aminopyridine-derived ligand can actively participate in the reaction mechanism beyond simply acting as a spectator ligand.

Further mechanistic studies are essential to fully understand the cooperative roles of the metal and the N,6-dimethylpyridin-2-amine-based ligands in various catalytic transformations. Such studies, often employing techniques like kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the reaction pathways and help in the design of more efficient and selective catalysts.

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more industrially viable and sustainable. For derivatives of 2-amino-6-methylpyridine, this is achieved by immobilizing the catalytically active metal complexes onto insoluble solid supports. This strategy simplifies catalyst-product separation, minimizes contamination of the product with metal residues, and often enhances catalyst stability.

Common immobilization supports include inorganic oxides, polymers, and magnetic nanoparticles. The choice of support depends on the specific reaction conditions, such as solvent and temperature, and the nature of the catalyst itself.

Inorganic Supports (e.g., Silica): Porous silica (B1680970) materials, such as SBA-15 and MCM-41, are widely used due to their high surface area, tunable pore size, and thermal stability. researchgate.net The surface of silica can be functionalized with groups that covalently bind to the 2-amino-6-methylpyridine-based ligand or the metal center. For instance, iridium and ruthenium catalysts featuring pyridinyltriazine ligands have been successfully immobilized on SBA-15 for the selective synthesis of perimidines and aminopyrimidines. researchgate.net Similarly, amino-functionalized silica, where amino groups act as electron donors, can serve as an effective support for palladium catalysts, increasing their stability and activity in hydrogenation reactions. preprints.orgmdpi.com

Polymeric Supports: Polystyrene is another common support for creating heterogeneous catalysts. A polystyrene resin functionalized with 2-(aminomethyl)pyridine has been used to support a molybdenum(VI) complex. This polymer-supported catalyst demonstrated effectiveness in the epoxidation of alkenes. lsbu.ac.uk The polymer backbone provides a flexible yet robust environment for the catalytic center.

Magnetic Nanoparticles: For ease of recovery, catalysts can be anchored to magnetic nanoparticles, typically composed of iron oxides like Fe₃O₄ or CoFe₂O₄. rsc.orgscispace.com These supports allow for the simple separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. This approach has been highlighted for the synthesis of various pyridine derivatives, where the magnetic catalyst can be efficiently recovered and reused. rsc.orgscispace.com

The catalytic activity of these heterogenized systems is demonstrated in a variety of organic transformations. For example, iron(II) complexes with bis(imino)pyridyl ligands supported on silica are active in ethylene (B1197577) polymerization. researchgate.net Iridium complexes immobilized on bipyridine-based organosilica nanotubes have shown enhanced activity and durability in C-H bond activation reactions compared to their homogeneous counterparts. nih.gov

Table 1: Examples of Heterogenized Catalysts Based on Aminopyridine Derivatives

| Catalyst System | Support Material | Catalytic Application | Reference |

| Iridium/Ruthenium Complex with Pyridinyltriazine Ligand | SBA-15 (Mesoporous Silica) | Selective synthesis of perimidines and aminopyrimidines | researchgate.net |

| Polystyrene 2-(aminomethyl)pyridine Molybdenum(VI) Complex (Ps·AMP·Mo) | Polystyrene | Epoxidation of 1-hexene (B165129) and 4-vinyl-1-cyclohexene | lsbu.ac.uk |

| 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride | Silica | Ethylene polymerization | researchgate.net |

| Palladium on Amino-functionalized Silica (Pd/SiO₂-C₃H₆-NH₂) | Amino-functionalized Silica | Hydrogenation of 4-nitroaniline | preprints.orgmdpi.com |

| Iridium Complex on Bipyridine-functionalized Organosilica Nanotubes (IrCp*-BPy-NT) | Organosilica Nanotubes | C–H oxidation of heterocycles and C–H borylation of arenes | nih.gov |

Catalyst Recycling and Green Catalytic Processes

A major driver for developing heterogeneous catalysts is the imperative of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of renewable resources. Catalysts derived from 2-amino-6-methylpyridine contribute to these goals primarily through their enhanced recyclability and application in environmentally significant reactions.